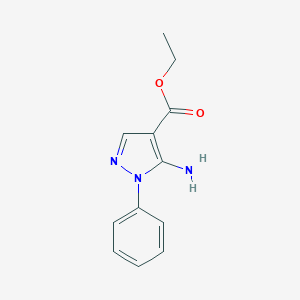

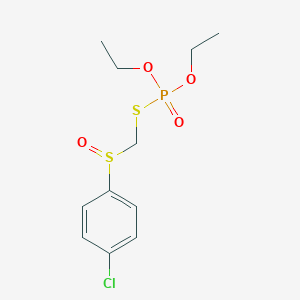

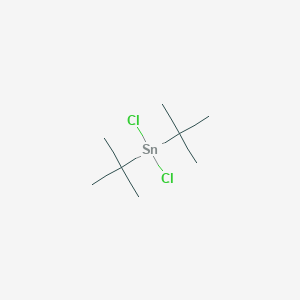

![molecular formula C7H3Cl2NO B103352 3,6-Dichlorobenzo[d]isoxazole CAS No. 16263-54-0](/img/structure/B103352.png)

3,6-Dichlorobenzo[d]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dichlorobenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are nitrogen-oxygen containing heterocycles. These compounds are significant due to their presence in various biologically active molecules and their utility as intermediates in medicinal chemistry. Specifically, derivatives of 3-substituted-1,2-benzisoxazole have shown potential as antipsychotic compounds .

Synthesis Analysis

The synthesis of compounds related to 3,6-Dichlorobenzo[d]isoxazole can be achieved through various methods. For instance, 3-isoxazolols can be synthesized from beta-keto esters and hydroxylamine, with a novel route avoiding byproduct formation by using N, O-diBoc-protected beta-keto hydroxamic acids . Additionally, 1,3-dipolar cycloaddition reactions have been employed to create isoxazoline-fused chlorins and bacteriochlorins from meso-tetraaryl porphyrin and 2,6-dichlorobenzonitrile oxide . Another example is the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole through 1,3 dipolar cycloaddition, followed by various spectroscopic characterizations . Moreover, the Boekelheide rearrangement has been modified to synthesize 3-chloromethyl-1,2-benzisoxazoles, demonstrating the versatility of this approach .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of bacteriochlorin was determined by X-ray diffraction . Similarly, the structure of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was elucidated using X-ray Single Crystal diffraction, and quantum chemical calculations were performed to compare molecular geometric parameters .

Chemical Reactions Analysis

Isoxazole derivatives participate in a range of chemical reactions. The 1,3-dipolar cycloaddition is a common method for synthesizing isoxazole rings, as seen in the creation of isoxazoline-fused chlorins . The Boekelheide rearrangement is another reaction utilized to synthesize 3-chloromethyl-1,2-benzisoxazoles, indicating the potential for halogenation at the 3-position of benzisoxazole derivatives . Additionally, the alkylation of enolates has been performed using 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole, leading to bi- and tetracyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are diverse. For instance, new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles exhibit mesomorphic properties, indicating their potential use in materials science . The antimicrobial and antioxidant activities of certain derivatives have been assessed, revealing their biological relevance . Furthermore, the theoretical analysis of frontier molecular orbitals, molecular electrostatic potential, and non-linear optical behavior of these compounds provides insight into their reactivity and potential applications .

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactivity

Isoxazole derivatives, including compounds structurally related to 3,6-Dichlorobenzo[d]isoxazole, are synthesized through various synthetic pathways. One notable method involves one-pot multicomponent reactions using different catalysts to achieve diverse synthesis of disubstituted isoxazoles, demonstrating their significant role in synthetic organic chemistry (Setia, Bharti, & Sharma, 2020). These synthetic methods are crucial for producing isoxazole derivatives with various biological activities.

Orientations Futures

Propriétés

IUPAC Name |

3,6-dichloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPXRBHETNDMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)ON=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544035 |

Source

|

| Record name | 3,6-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichlorobenzo[d]isoxazole | |

CAS RN |

16263-54-0 |

Source

|

| Record name | 3,6-Dichloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)